GDC-0276
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDC-0276 is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the sodium channel NaV1.7. This compound has been developed for the treatment of pain, particularly chronic pain, which affects millions of people worldwide. Current pain therapies often have dose-limiting adverse effects and do not provide adequate relief. This compound aims to address these limitations by targeting the NaV1.7 sodium channels, which are crucial for pain transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0276 involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The synthetic route includes several steps, starting from commercially available starting materials. The key step involves the reaction of a halogenated aromatic compound with a nucleophile under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
GDC-0276 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development. These derivatives help in understanding the structure-activity relationship and optimizing the compound’s efficacy and safety .
Scientific Research Applications
GDC-0276 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the NaV1.7 sodium channel and its role in pain transduction.
Biology: Helps in understanding the molecular mechanisms of pain and the role of sodium channels in neuronal signaling.
Medicine: Potential therapeutic for treating chronic pain conditions, providing an alternative to opioids and other pain medications.
Industry: Used in the development of new pain therapeutics and as a reference compound in pharmacokinetic and pharmacodynamic studies
Mechanism of Action
GDC-0276 exerts its effects by selectively inhibiting the NaV1.7 sodium channels. These channels are essential for the initiation and propagation of action potentials in pain-sensing neurons. By blocking these channels, this compound reduces the transmission of pain signals to the central nervous system. This mechanism of action makes it a promising candidate for the treatment of various pain conditions .
Comparison with Similar Compounds
Similar Compounds
PF-05089771: Another NaV1.7 inhibitor developed for pain treatment.
VX-150: A selective NaV1.7 inhibitor with similar applications in pain management.
BIIB074: A sodium channel blocker with potential use in treating neuropathic pain.
Uniqueness of GDC-0276
This compound stands out due to its high selectivity and potency for the NaV1.7 sodium channel. It has shown robust efficacy in preclinical models of pain and has a favorable pharmacokinetic profile. Additionally, it is well tolerated in preclinical toxicity testing, making it a promising candidate for further clinical development .
Biological Activity
GDC-0276 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which has been identified as a promising target for the treatment of pain. This compound was developed through a collaborative effort between Xenon Pharmaceuticals and Genentech, focusing on the modulation of NaV1.7 due to its significant role in pain pathways.
This compound functions by selectively inhibiting NaV1.7, which is crucial for transmitting pain signals. The compound exhibits high selectivity over other sodium channel subtypes, which is essential for minimizing side effects associated with broader sodium channel inhibition.
- IC50 Values : this compound has an IC50 value of approximately 0.4 nM against NaV1.7, demonstrating its potent inhibitory action. In contrast, it shows more than 21-fold selectivity over NaV1.1 and NaV1.2, and up to 1,200-fold selectivity over NaV1.6 .
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound was evaluated in various studies, demonstrating acceptable metabolic stability and favorable pharmacokinetics for potential clinical use.
- Metabolic Stability : Initial studies indicated that this compound exhibited improved metabolic stability compared to earlier compounds in its class. This stability is crucial for ensuring adequate drug levels in systemic circulation during treatment .
- Dosing Regimen : The compound was designed to allow for once-daily (QD) dosing, enhancing patient compliance compared to compounds requiring multiple daily doses .
Clinical Development
This compound entered Phase 1 clinical trials but was ultimately discontinued along with its sister compound GDC-0310 due to undisclosed reasons following the initial evaluation of safety and tolerability .
Case Studies and Clinical Findings
A study published in PubMed evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Key findings included:
- Safety Profile : The compound was generally well-tolerated among participants with no serious adverse events reported.
- Pharmacokinetic Parameters : The study provided data on peak plasma concentrations (Cmax), time to peak concentration (Tmax), and half-life (t1/2), which were consistent with the expected pharmacokinetics for a drug in this class .
Comparative Efficacy with Other Inhibitors
In comparison to other NaV1.7 inhibitors, this compound stands out due to its selectivity and potency:
Compound | IC50 (nM) | Selectivity over NaV1.1 | Selectivity over NaV1.2 | Selectivity over NaV1.6 |
---|---|---|---|---|
This compound | 0.4 | >21 | >21 | ~1200 |
GDC-0310 | 0.6 | >63 | ~330 | ~330 |
This table highlights the competitive advantage of this compound in terms of selectivity over other sodium channels, which is critical for minimizing off-target effects during pain management therapies.
Future Directions
Despite the discontinuation of this compound's clinical development, the insights gained from its pharmacological profile contribute significantly to the understanding of NaV1.7 as a therapeutic target. Future research may focus on developing new compounds that build upon the structural and functional characteristics identified during the development of this compound.
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBNPULJWGSML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.